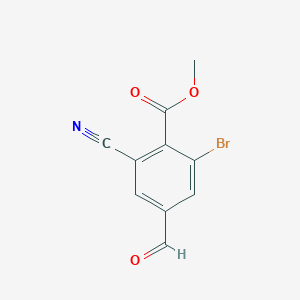

Methyl 2-bromo-6-cyano-4-formylbenzoate

Description

Properties

IUPAC Name |

methyl 2-bromo-6-cyano-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c1-15-10(14)9-7(4-12)2-6(5-13)3-8(9)11/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYCWUWEFNNWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination-Cyanation-Formylation Route

This route involves sequential reactions:

Note: The exact sequence may vary depending on starting materials and desired yields.

Starting from 2-Methyl-4-fluoroaniline

Based on patent CN111825531B, a notable route involves:

-

- Diazotize 2-methyl-4-fluoroaniline using nitrosyl sulfuric acid at low temperatures (~0°C) to form diazonium salts, which hydrolyze to yield 4-fluoro-2-methylphenol.

- This process avoids salt-containing waste, making it environmentally friendly.

Bromination of 4-Fluoro-2-methylphenol:

- Dissolve in a mixed solvent (chloroform or dichloromethane) with water.

- Cool to -10°C to 5°C.

- Add bromine dropwise, followed by hydrogen peroxide to facilitate electrophilic substitution while controlling bromine consumption.

- The reaction yields methyl 2-bromo-6-cyano-4-formylbenzoate after further oxidation and purification steps.

Reaction Conditions and Optimization

Data Table Summarizing Key Parameters

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Diazotization Hydrolysis | Nitrosyl sulfuric acid, sulfuric acid | Water | 0°C to 5°C | 2-3 hours | High | Environmentally friendly, salt-free waste |

| Bromination | Bromine, hydrogen peroxide | Chloroform/dichloromethane | -10°C to 5°C | 1-2 hours | 80-90% | Controlled addition to prevent over-bromination |

| Cyanation | Copper salts, cyanide source | Acetonitrile/DMF | 80-120°C | 4-6 hours | 70-85% | Catalytic process |

| Formylation | POCl₃, DMF | - | 0-25°C | 2-4 hours | 75-85% | Electrophilic substitution |

Notes on Industrial Scale and Green Chemistry

- The use of nitrosyl sulfuric acid in diazotization offers advantages such as salt-free waste, simplifying wastewater treatment.

- Bromination with hydrogen peroxide reduces reagent consumption and environmental impact.

- Sequential purification steps, including liquid-liquid extraction, washing, and recrystallization, are essential for high purity.

Summary of Research Findings

- Efficiency & Yield: The described multi-step synthesis achieves overall yields exceeding 60%, with optimization of reaction conditions crucial.

- Environmental Impact: Reactions utilizing milder reagents and avoiding salt waste are more sustainable.

- Raw Material Availability: Starting materials like 2-methyl-4-fluoroaniline are commercially accessible and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-cyano-4-formylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atom.

Reduction Reactions: Products include primary amines and alcohols.

Oxidation Reactions: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-bromo-6-cyano-4-formylbenzoate has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-cyano-4-formylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine, cyano, and formyl groups allow it to participate in various chemical reactions, leading to the formation of new compounds with potential biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-bromo-2-hydroxy-6-methylbenzoate (CAS: 2089319-35-5)

- Molecular Formula : C₉H₉BrO₃

- Molecular Weight : 245.07 g/mol

- Substituents : Bromo (4-position), hydroxy (-OH, 2-position), methyl (-CH₃, 6-position) .

- Key Differences: The hydroxy group increases polarity and hydrogen-bonding capability, enhancing solubility in polar solvents compared to the target compound. The methyl group reduces steric hindrance but lacks the reactivity of the cyano or formyl groups. Applications: Likely used in less electrophilic reactions, such as esterification or hydroxyl-directed substitutions.

Methyl 2-amino-4-bromobenzoate (CAS: 135484-83-2)

- Molecular Formula: C₈H₈BrNO₂

- Molecular Weight : 230.06 g/mol

- Substituents: Amino (-NH₂, 2-position), bromo (4-position) .

- Key Differences: The amino group is strongly electron-donating, making this compound more nucleophilic and less stable under oxidative conditions. Absence of formyl/cyano groups limits its utility in reactions requiring electrophilic sites (e.g., aldol condensations). Applications: Potential precursor for diazonium salts or amide synthesis.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Reactivity Profile |

|---|---|---|---|---|---|

| Methyl 2-bromo-6-cyano-4-formylbenzoate | C₁₀H₇BrNO₃ | 269.07 | Not Available | Br (2), CN (6), CHO (4) | High electrophilicity; cross-coupling, condensation |

| Methyl 4-bromo-2-hydroxy-6-methylbenzoate | C₉H₉BrO₃ | 245.07 | 2089319-35-5 | Br (4), OH (2), CH₃ (6) | Moderate polarity; esterification, hydroxyl substitution |

| Methyl 2-amino-4-bromobenzoate | C₈H₈BrNO₂ | 230.06 | 135484-83-2 | Br (4), NH₂ (2) | Nucleophilic; diazotization, amide formation |

Research Findings and Functional Group Impact

- Electron-Withdrawing Effects: The target compound’s bromo, cyano, and formyl groups create a strongly electron-deficient aromatic ring, favoring reactions like Suzuki-Miyaura coupling (Br as leaving group) or nucleophilic attack on the formyl group .

- Solubility: Methyl esters generally exhibit moderate solubility in organic solvents (e.g., acetone, ethyl acetate), but the cyano and formyl groups in the target compound may reduce solubility compared to hydroxy or amino analogs .

Biological Activity

Methyl 2-bromo-6-cyano-4-formylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed examination of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

- Molecular Formula : C₁₀H₆BrN₁O₃

- Molecular Weight : 268.06 g/mol

- Structure : The compound features a bromine atom, a cyano group, and a formyl group attached to a benzoate moiety, contributing to its unique reactivity and potential biological applications.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that similar compounds have demonstrated effectiveness against various bacterial strains, including resistant pathogens.

Case Study :

- A study evaluated the antimicrobial activity of synthesized derivatives of this compound. Results indicated an IC₅₀ value in the low micromolar range for several derivatives, suggesting substantial potential as antimicrobial agents .

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. Certain derivatives have shown promising cytotoxic effects against human cancer cell lines.

Research Findings :

- In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) revealed that modifications to the compound's structure could enhance cytotoxicity. Notably, the introduction of electron-withdrawing groups increased potency against MCF-7 cells .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented, with some exhibiting greater efficacy than established anti-inflammatory agents like curcumin.

Research Findings :

- Studies suggest that structural modifications can enhance anti-inflammatory effects. For instance, certain derivatives were found to have higher anti-inflammatory activity than curcumin in comparative assays .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes relevant to drug development and therapeutic applications.

Research Findings Summary Table

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-bromo-6-cyano-4-formylbenzoate, and how can intermediates be characterized?

Methodological Answer:

Synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach is coupling reactions, such as Pd-catalyzed cross-coupling for bromine substitution or nitrile introduction via nucleophilic cyanation. For example, analogous compounds like 2-amino-5-bromo-6-methyl-4-pyrimidinol were synthesized using optimized vibrational spectroscopy (FTIR/FT-Raman) to confirm intermediate structures . Key steps:

Bromination : Use NBS (N-bromosuccinimide) under controlled conditions to avoid over-halogenation.

Cyanide Introduction : Employ CuCN or KCN in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) selectively introduces the aldehyde group at the para position.

Characterization Tools :

- FTIR : Confirm nitrile (C≡N stretch: ~2200 cm⁻¹) and aldehyde (C=O stretch: ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Monitor regioselectivity (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SHELXT is critical for resolving stereoelectronic conflicts (e.g., conflicting NMR/IR data). For example, SHELXL’s refinement algorithms can model disorder in the bromine/cyano groups, especially when steric hindrance causes torsional strain .

Key Workflow :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

Structure Solution : SHELXT automates space-group determination and phase retrieval .

Refinement : Apply anisotropic displacement parameters for heavy atoms (Br, O) and validate via R-factor convergence (<5%) .

Case Study : A structurally similar compound, 4-bromo-2-methoxy-6-(1-phenylbenzimidazol-2-yl)phenol, required SHELXL to resolve overlapping thermal ellipsoids between bromine and methoxy groups .

Basic: What spectroscopic techniques are optimal for monitoring reaction progress during synthesis?

Methodological Answer:

- In Situ FTIR : Track nitrile and aldehyde formation in real time .

- GC-MS : Identify volatile intermediates (e.g., methyl ester derivatives).

- HPLC-PDA : Quantify purity using UV-active formyl/carbonyl groups (λ = 250–300 nm).

Advanced: How can conflicting data between computational (DFT) and experimental (XRD) geometries be reconciled?

Methodological Answer:

Discrepancies often arise from solvent effects or crystal-packing forces unaccounted for in gas-phase DFT. For example, the bent-core molecule 6-2M-F showed a 144° bend angle experimentally (XRD) vs. 158° computationally due to intermolecular H-bonding in the solid state .

Resolution Strategy :

Perform DFT calculations with implicit solvent models (e.g., SMD).

Compare Hirshfeld surfaces (CrystalExplorer) to identify packing influences .

Advanced: What challenges arise in optimizing coupling reactions involving bromine and nitrile groups?

Methodological Answer:

Competitive side reactions (e.g., nucleophilic substitution vs. elimination) require precise control:

- Catalyst Selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling minimizes debromination .

- Temperature : Keep <80°C to prevent nitrile hydrolysis to carboxylic acids.

- Additives : Use Cs₂CO₃ to deprotonate without displacing Br .

Basic: How to assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies :

- Thermal Stability : TGA/DSC to identify decomposition thresholds (e.g., aldehyde oxidation above 150°C).

- Light Sensitivity : UV-vis monitoring of solutions under 254 nm light.

- Moisture : Karl Fischer titration for hygroscopicity assessment.

Advanced: How does steric hindrance from the bromine and cyano groups influence reactivity in downstream functionalization?

Methodological Answer:

The ortho-bromo and para-cyano groups create steric and electronic barriers. For example:

- Nucleophilic Aromatic Substitution : Bromine’s meta-directing effect limits reactivity at the formyl position.

- Cross-Coupling : Cyano groups deactivate Pd catalysts unless bulky ligands (e.g., XPhos) are used .

Mitigation : Introduce directing groups (e.g., pyridine) to override steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.